N-(3-Thienylcarbonyl)-DL-methionine
Description
N-(3-Thienylcarbonyl)-DL-Methionine is a chemically modified derivative of DL-methionine, an essential sulfur-containing amino acid. This compound features a thiophene ring (a five-membered aromatic heterocycle with sulfur) attached via a carbonyl group to the amino group of DL-methionine. Such acylated derivatives of methionine are often synthesized to alter solubility, stability, or bioavailability for specific industrial or pharmaceutical applications.
Properties
CAS No. |
97692-58-5 |
|---|---|
Molecular Formula |
C10H13NO3S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(thiophene-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H13NO3S2/c1-15-4-3-8(10(13)14)11-9(12)7-2-5-16-6-7/h2,5-6,8H,3-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AQCNLDXJHBQKRG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Thienylcarbonyl)-DL-methionine typically involves the reaction of 3-thiophenecarboxylic acid with DL-methionine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Thienylcarbonyl)-DL-methionine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methionine moiety can undergo substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Thienylcarbonyl)-DL-methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industry: Used in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(3-Thienylcarbonyl)-DL-methionine involves its interaction with specific molecular targets. The thienyl group can interact with aromatic residues in proteins, while the methionine moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
N-Acetyl-DL-Methionine
- Structure: Features an acetyl group (-COCH₃) attached to the amino group of DL-methionine.
- Applications : Used as a pharmaceutical intermediate and biochemical reagent due to enhanced stability and reduced reactivity compared to free methionine .
N-Propionylmethionine
- Structure : Contains a propionyl group (-COCH₂CH₃) instead of the thienylcarbonyl moiety.
- Applications : Primarily utilized in specialty chemical synthesis. Its longer alkyl chain may improve lipid solubility compared to acetylated forms .
DL-Methionine Hydroxy Analogue (MHA)
- Structure: Replaces the amino group with a hydroxyl group, forming a hydroxy acid (e.g., methionine hydroxy analogue-free acid, MHA-FA).
- Applications : Widely used in animal feed as a methionine source. Exhibits ~65–81% bioefficacy relative to DL-methionine in poultry and ducks .
Bioefficacy in Animal Nutrition
Comparative studies highlight significant differences in biological efficiency among methionine derivatives:
Physicochemical Properties
- Solubility : DL-methionine exhibits moderate aqueous solubility (e.g., 5.6 g/L at 25°C), while acylated derivatives like N-acetyl-DL-methionine show improved solubility due to reduced polarity .
- Crystallization : DL-methionine forms layered van der Waals crystals, whereas acylated derivatives may adopt distinct polymorphic structures influenced by substituents .
- Stability : Acylation (e.g., acetyl or thienylcarbonyl groups) enhances resistance to oxidative degradation compared to free methionine, which is prone to forming sulfoxide derivatives .
Biological Activity
N-(3-Thienylcarbonyl)-DL-methionine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thienyl group attached to a carbonyl moiety and methionine, which is an essential amino acid. The presence of the thienyl ring is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of methionine, including this compound, exhibit antimicrobial properties. A study indicated that certain thienyl derivatives possess activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were reported to be effective, suggesting that modifications in the structure can enhance their antimicrobial efficacy.
Anticancer Potential
Several studies have highlighted the anticancer potential of thienyl derivatives. For instance, compounds containing thienyl moieties have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, such as K562 leukaemia cells . The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase I and II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Antioxidant Activity : Methionine derivatives are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Modulation of Signaling Pathways : Thienyl derivatives can influence various signaling pathways involved in cell growth and apoptosis, such as NF-κB pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thienyl derivatives, including this compound. The results showed that this compound had significant bactericidal effects against both S. aureus and MRSA isolates, with MIC values indicating strong efficacy .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of thienyl derivatives, this compound was found to reduce cell viability in various cancer cell lines. The study reported IC50 values indicating potent cytotoxicity against breast cancer cells (MDA-MB-231) at concentrations as low as 10 μM .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
